Chemical properties of 2-Chloro-6-iodophenol
Chemical properties of 2-Chloro-6-iodophenol
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-iodophenol is a disubstituted phenol characterized by the presence of both a chlorine and an iodine atom ortho to the hydroxyl group. This unique substitution pattern imparts a distinct set of chemical and physical properties that make it a valuable, albeit specialized, reagent and building block in synthetic chemistry. The presence of three different functional groups—a hydroxyl, a chloro, and a highly versatile iodo group—on a single aromatic ring offers multiple sites for chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 2-Chloro-6-iodophenol, tailored for professionals in research and drug development.
Molecular Structure and Identifiers
The fundamental characteristics of a chemical compound are dictated by its structure. 2-Chloro-6-iodophenol's arrangement of a hydroxyl group and two different halogens on a benzene ring creates a molecule with significant potential for asymmetric synthesis and as a precursor in cross-coupling reactions.
Caption: General analytical workflow for compound characterization.
Synthesis and Purification
While specific, optimized protocols for 2-Chloro-6-iodophenol are not abundant in the literature, a plausible synthetic route involves the direct iodination of 2-chlorophenol. The ortho-directing nature of the hydroxyl group and the chloro substituent would favor iodination at the available ortho and para positions. Steric hindrance from the existing ortho-chloro group would likely favor iodination at the other ortho position (C6).
Proposed Synthesis Protocol: Iodination of 2-Chlorophenol
This protocol is a representative method based on general procedures for phenol iodination. [1][2] Objective: To synthesize 2-Chloro-6-iodophenol from 2-chlorophenol.
Materials:
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2-Chlorophenol
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Iodine (I₂)
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Hydrogen Peroxide (H₂O₂, 30%)
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Acetonitrile (CH₃CN)
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Deionized Water
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Sodium thiosulfate (Na₂S₂O₃)
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Ethyl acetate
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Hexane
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenol (1 equivalent) in acetonitrile.
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Add iodine (0.5-1.0 equivalents) to the solution and stir until dissolved.
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Cool the mixture in an ice bath.
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Slowly add hydrogen peroxide (1.0-1.2 equivalents) dropwise to the reaction mixture. The addition should be controlled to maintain a low temperature.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the desired 2-Chloro-6-iodophenol isomer.
Caption: Proposed workflow for the synthesis of 2-Chloro-6-iodophenol.
Chemical Reactivity and Potential Applications
The synthetic utility of 2-Chloro-6-iodophenol stems from the differential reactivity of its functional groups.
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Hydroxyl Group: The phenolic proton is acidic and can be deprotonated to form a phenoxide, which can then undergo O-alkylation or O-acylation to form ethers and esters, respectively.
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Aromatic Ring: The electron-donating hydroxyl group and the electron-withdrawing halogens create a complex electronic environment. The iodine atom is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C6 position. The chlorine atom is less reactive in such couplings, allowing for selective functionalization at the C-I bond.
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Potential Applications: Given its structure, 2-Chloro-6-iodophenol is a promising intermediate for:
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Medicinal Chemistry: As a scaffold for building more complex molecules with potential biological activity. Halogenated phenols are known motifs in various pharmaceuticals.
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Materials Science: As a monomer or precursor for halogenated polymers with specific properties like flame retardancy or high refractive index.
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Agrochemicals: As a building block for novel pesticides and herbicides.
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Safety and Handling
Halogenated phenols should be handled with care, as many are toxic and corrosive. While a specific material safety data sheet (MSDS) for 2-Chloro-6-iodophenol is not widely available, precautions for similar compounds should be strictly followed. [3][4][5] Table 3: General Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
GHS Hazard Information (Extrapolated from similar compounds):
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Acute toxicity (Oral, Dermal, Inhalation)
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Skin corrosion/irritation
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Serious eye damage/eye irritation
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Toxic to aquatic life with long-lasting effects [7]
Conclusion
2-Chloro-6-iodophenol is a multifaceted chemical intermediate whose value lies in the strategic placement of its three distinct functional groups. Its utility in selective cross-coupling reactions and as a scaffold for more complex molecules makes it a compound of interest for researchers in synthetic, medicinal, and materials chemistry. Proper analytical characterization and adherence to stringent safety protocols are paramount when working with this and related halogenated phenols.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11470820, 2-Chloro-6-iodophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19935923, 4-Bromo-2-chloro-6-iodophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19935917, 2-Bromo-4-chloro-6-iodophenol. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-6-iodophenol (C6H4ClIO). Retrieved from [Link]
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Chemsrc. (2025, August 29). 2-Bromo-4-chloro-6-iodophenol | CAS#:1261266-46-9. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102508152, 2-Bromo-6-chloro-4-iodophenol. Retrieved from [Link]
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Chemsrc. (2025, August 25). 2-bromo-6-chloro-4-iodophenol | CAS#:846040-36-6. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Iodophenol. Retrieved from [Link]
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Wikipedia. (n.d.). Bibliography of Alexander Shulgin. Retrieved from [Link]
- Google Patents. (n.d.). US3461174A - Process for preparing 2,5-dichloro-4-bromophenol.
- Google Patents. (n.d.). EP3201164B1 - Processes for preparing 2,5-dichlorophenol.
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